molecular formula C22H17NO4 B13882884 6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one

6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one

Cat. No.: B13882884
M. Wt: 359.4 g/mol
InChI Key: VZMLCUYRRZRGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-3-phenylmethoxychromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound’s antioxidant properties can help in scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    3,4-Dihydropyrano[3,2-c]chromenes: These compounds have similar synthetic routes and applications.

Uniqueness

6-Amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

6-amino-2-(4-hydroxyphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(25)22(26-13-14-4-2-1-3-5-14)21(27-19)15-6-9-17(24)10-7-15/h1-12,24H,13,23H2

InChI Key

VZMLCUYRRZRGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC3=C(C2=O)C=C(C=C3)N)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.